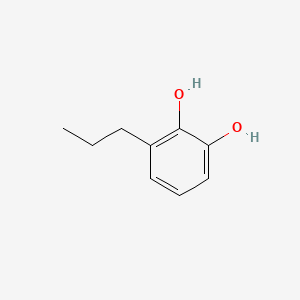

3-Propylbenzene-1,2-diol

描述

Contextualization within Catechol and Alkylbenzene Chemistry Research

3-Propylbenzene-1,2-diol is structurally a member of the catechol family. nih.gov Catechols are a class of aromatic diols where two hydroxyl groups are substituted on a benzene (B151609) ring in ortho positions. This arrangement is crucial for their chemical reactivity, particularly their ability to act as bidentate ligands for metal ions and their redox properties. The study of catechols is extensive, driven by their presence in numerous natural products and their role as building blocks in organic synthesis.

The presence of the n-propyl group classifies the molecule as an alkylbenzene. Alkylbenzenes are a fundamental group of hydrocarbons used extensively as intermediates in the chemical industry. The synthesis of alkylbenzenes, such as n-propylbenzene, can be achieved through methods like the Friedel-Crafts reaction or Grignard reagent-based approaches. google.comreddit.com The alkyl substituent on the catechol ring, as seen in this compound, significantly influences the molecule's physical properties, such as its solubility and lipophilicity. Research into related compounds, like 4-propylcatechol, highlights the influence of the alkyl chain's position on the molecule's antioxidant and preservative capabilities. lookchem.com The study of this compound contributes to a broader understanding of how alkyl substitution patterns modulate the chemical and biological behavior of the catechol scaffold.

Significance of Academic Investigation of Substituted Benzene-1,2-diols

The academic investigation of substituted benzene-1,2-diols, including this compound, is significant for several reasons. These compounds are found in nature; for instance, 3-propylcatechol has been identified as a chemical component in tobacco and has been reported in the plant Croton nepetifolius. nih.gov Their occurrence in natural sources prompts research into their biosynthesis and ecological roles.

Substituted catechols are frequently studied for their electrochemical behavior. Voltammetric studies on 4-substituted benzene-1,2-diols have shown that the redox reaction rate is dependent on pH, and the half-wave potential can be correlated with the electronic properties of the substituent. publish.csiro.aupublish.csiro.au Such research is fundamental to understanding the electron transfer mechanisms of these molecules, which is relevant to their function as antioxidants. The antioxidant activity of catechol derivatives is a major focus of research, as they can scavenge free radicals. lookchem.com

Furthermore, substituted benzene-1,2-diols serve as substrates in studies of enzymatic reactions. For example, dioxygenase enzymes are known to catalyze the cleavage of the aromatic ring in catechols, a key step in the biodegradation of aromatic compounds in the environment. nih.gov Research on the biotransformation of various substituted aromatic compounds into chiral derivatives provides insight into the metabolic pathways of these molecules in biological systems. nih.gov The antiviral activity of catechol derivatives has also been explored, with studies indicating that the structure and position of the substituent group can influence their ability to inhibit viruses. rsc.org The investigation of specific isomers like this compound provides detailed data points that contribute to the broader understanding of structure-activity relationships within this important class of chemical compounds.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-Propylcatechol |

| 4-Propylcatechol |

| n-Propylbenzene |

| Catechol |

Structure

3D Structure

属性

IUPAC Name |

3-propylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-4-7-5-3-6-8(10)9(7)11/h3,5-6,10-11H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZVFLWHGAXTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183165 | |

| Record name | 3-Propylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2896-63-1 | |

| Record name | 3-Propylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002896631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Propylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PROPYLCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1595578WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for 3 Propylbenzene 1,2 Diol and Its Analogues

Established Synthetic Routes and Reaction Optimizations

The synthesis of 3-Propylbenzene-1,2-diol, a substituted catechol, can be approached through several established routes, each with its own set of optimizations to improve yield and selectivity.

Alkylation Approaches to Catechol Derivatives

One common method for synthesizing alkyl-substituted catechols is through the Friedel-Crafts alkylation of catechol. This electrophilic aromatic substitution reaction introduces an alkyl group onto the catechol ring. The reaction typically employs an alkyl halide or an alkene in the presence of a Lewis acid catalyst. Research into these methods has focused on optimizing reaction conditions to control the position of alkylation and to minimize the formation of polyalkylated byproducts. For instance, a series of mono-, di-, and tetra-alkyl catechols have been prepared through Friedel-Crafts alkylation of catechol to evaluate their biological activities nih.gov. The choice of solvent, temperature, and catalyst can significantly influence the regioselectivity of the reaction.

| Reactant 1 | Reactant 2 | Catalyst | Key Feature |

| Catechol | Alkyl Halide/Alkene | Lewis Acid | Direct alkylation of the aromatic ring |

Hydroxyalkylation of Phenolic Substrates

Hydroxyalkylation of phenols represents another viable pathway. This approach involves the reaction of a phenolic compound with a cyclic organic carbonate, such as propylene (B89431) carbonate, to introduce a hydroxyalkyl group. This method is advantageous as it can be mediated by a small amount of a catalyst, like tetrabutylammonium (B224687) fluoride (B91410), and often results in good to excellent yields of the desired aryl β-hydroxyethyl ethers researchgate.net. The process is versatile and can be applied to a range of phenolic substrates, including those with existing alkyl substituents. A patented process describes the reaction of a phenolic compound with a cyclic organic carbonate in the presence of an alkali metal or alkali metal alkoxide catalyst to form hydroxyalkylated phenolic compounds google.com.

| Phenolic Substrate | Reagent | Catalyst | Product Type |

| Phenol (B47542) or substituted phenol | Cyclic Carbonate (e.g., propylene carbonate) | Tetrabutylammonium fluoride or Alkali metal alkoxide | Aryl β-hydroxyalkyl ether |

Biocatalytic and Enzymatic Modification Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing catechols. Enzymes such as monooxygenases and dioxygenases can catalyze the hydroxylation of substituted phenols or the dihydroxylation of aromatic compounds to yield catechol derivatives. For example, monooxygenase from Pseudomonas azelaica HBP1 can convert 2-substituted phenols into catechols wur.nl. Similarly, toluene (B28343) dioxygenase from Pseudomonas putida F1 can transform toluene into 3-methylcatechol (B131232) via a cis-dihydrodiol intermediate wur.nlacs.orgnih.gov. These enzymatic methods are valued for their high regioselectivity and stereoselectivity, which are often difficult to achieve with conventional chemical methods wur.nl. Chemoenzymatic approaches, which combine chemical and enzymatic steps, have also been developed to synthesize various diol derivatives nih.govresearchgate.netresearchgate.net.

| Enzyme | Substrate | Product | Key Advantage |

| Monooxygenase (Pseudomonas azelaica HBP1) | 2-substituted phenols | Catechols | High regioselectivity |

| Toluene dioxygenase (Pseudomonas putida F1) | Toluene | 3-Methylcatechol | Stereoselective dihydroxylation |

Multistep Organic Transformations to the Benzene-1,2-diol Core

The synthesis of the benzene-1,2-diol (catechol) core can also be achieved through various multi-step organic transformations. One notable method is the palladium-catalyzed, silanol-directed C-H oxygenation of phenols nih.govlookchem.com. This technique allows for the highly site-selective conversion of phenols into catechols. The process involves a silanol-directed acetoxylation followed by an acid-catalyzed cyclization to form a cyclic silicon-protected catechol, which is then deprotected to yield the final catechol product nih.gov. Other traditional methods for preparing catechol include the oxidation of salicylaldehyde, demethylation of guaiacol (B22219), and hydrolysis of ortho-halogenated phenols orgsyn.org. These multi-step sequences often provide a high degree of control over the final structure of the substituted catechol. The order of synthetic steps is crucial in multi-step synthesis to ensure the correct regiochemistry of the final product youtube.com.

Precursor Chemistry and Intermediate Derivatization Strategies

The selection of appropriate precursors is fundamental to the successful synthesis of this compound. For instance, the synthesis of 5-propylbenzene-1,3-diol (B57704) involves the demethylation of 1,3-dimethoxy-5-propylbenzene (B3052438) chemicalbook.com. The derivatization of intermediates plays a crucial role in directing the reaction towards the desired product and in introducing specific functional groups.

Strategies for the derivatization of phenolic compounds are diverse. For example, halide intermediates of natural phenols can be used to introduce a variety of functional groups such as cyano, carboxyl, and aminoacyl groups through a series of transformations nih.gov. Similarly, natural phenols can undergo hydroxyalkylation or halomethylation with aldehydes and corresponding reagents nih.govrhhz.net. The derivatization of catecholamines for quantitative analysis often involves blocking the catechol function with methyl chloroformate under mild alkaline conditions, followed by a pH shift to facilitate the reaction of the amine function nih.gov. These strategies allow for the synthesis of a wide range of catechol derivatives with tailored properties.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of catechols and their derivatives to minimize environmental impact. This includes the use of biocatalysis, which operates under mild conditions and often uses water as a solvent, thereby reducing the need for hazardous organic solvents rsc.orgyoutube.comjddhs.comjddhs.com. The direct microbial synthesis of catechol from glucose is a prime example of a green synthetic route that avoids the use of benzene (B151609), a toxic starting material in traditional methods youtube.comsigmaaldrich.com.

Other green chemistry approaches include the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption mdpi.comrasayanjournal.co.in. The development of solvent-free reaction conditions is another key area of green chemistry, as it eliminates the environmental and health hazards associated with volatile organic compounds jddhs.comrasayanjournal.co.in. The goal of these green methodologies is to develop synthetic processes that are not only efficient and selective but also sustainable and environmentally benign jddhs.commdpi.com.

| Green Chemistry Principle | Application in Catechol Synthesis | Benefit |

| Biocatalysis | Use of enzymes for hydroxylation | High selectivity, mild conditions, aqueous solvent |

| Renewable Feedstocks | Synthesis from glucose instead of benzene | Avoids toxic starting materials |

| Microwave-Assisted Synthesis | Accelerated reaction rates | Reduced energy consumption and reaction time |

| Solvent-Free Reactions | Performing reactions without a solvent medium | Reduced waste and environmental impact |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of a molecule based on the principles of quantum mechanics. These methods are used to determine the distribution of electrons within the molecule and to predict its reactivity.

Density Functional Theory (DFT) Studies (e.g., B3LYP functional)

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.comscienceopen.com The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that combines the accuracy of Hartree-Fock theory with the efficiency of DFT, offering a balanced approach for predicting molecular properties. chemrevlett.com

DFT calculations are instrumental in determining key electronic properties and reactivity descriptors, including:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. chemrevlett.com

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in a molecule, providing insight into the electrostatic potential and identifying potential sites for electrophilic or nucleophilic attack.

Basis Set Selection and Optimization (e.g., 3-21G, 6-31G, 6-311++G(d,p))

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. The selection involves a trade-off between computational cost and accuracy.

Pople-style basis sets , such as 3-21G, 6-31G, and 6-311G, are commonly used. The complexity increases with the number of functions used to represent each atomic orbital.

Polarization functions (d,p) are added to allow for non-uniform distortion of atomic orbitals as bonds form, which is crucial for accurately describing chemical bonding.

Diffuse functions (+) are included to better represent the electron density far from the nucleus, which is important for anions and weak interactions.

A study investigating odorants with marine notes utilized the B3LYP/6-31G** level of theory (which includes polarization functions) for calculations on 3-Propylbenzene-1,2-diol, indicating this as a suitable choice for geometric optimization. sci-hub.se However, a systematic study on the effect of different basis sets on the calculated properties of this specific molecule is not present in the current literature.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This stable, low-energy structure is the molecule's equilibrium geometry. For flexible molecules like this compound, which has a rotatable propyl chain, conformational analysis is performed to identify the different stable conformers and their relative energies.

One study performed conformational analysis on this compound as part of a broader investigation. The main conformers of the molecule were minimized at the DFT level with the B3LYP functional and a 6-31G** basis set. sci-hub.se This analysis is critical for understanding which spatial arrangements the molecule is likely to adopt, which in turn influences its physical properties and biological activity. However, detailed tables of optimized bond lengths, bond angles, dihedral angles, and the relative energies of the different conformers for this compound are not provided in the cited source.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of compounds.

NMR Chemical Shifts: Theoretical methods, particularly DFT, can calculate the magnetic shielding tensors of nuclei, which are then used to predict ¹H and ¹³C NMR chemical shifts. These predictions can be crucial for assigning signals in complex experimental spectra.

Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra of a molecule by determining its vibrational modes and their corresponding frequencies. Comparing theoretical spectra with experimental ones can confirm the molecular structure and help in assigning vibrational bands to specific functional groups.

Despite the utility of these predictive methods, specific computational studies that report the predicted NMR chemical shifts or a detailed analysis of the vibrational frequencies for this compound are not found in the surveyed scientific literature.

Theoretical Structure-Activity Relationship (SAR) Studies

Theoretical Structure-Activity Relationship (SAR) studies are pivotal in predicting the biological activity of molecules based on their chemical structures. For this compound, while specific and extensive theoretical SAR studies are not widely published, a comprehensive understanding can be extrapolated from research on structurally analogous compounds, such as other catechols and alkylphenols. These studies employ computational methods to correlate molecular descriptors with biological activities, offering insights into the chemical features essential for a molecule's function.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of these theoretical investigations. These models mathematically link the chemical structure of a compound to its biological activity. The development of a robust QSAR model involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. These descriptors can be broadly categorized into:

Electronic Descriptors: These pertain to the electron distribution within the molecule and are crucial for understanding reaction mechanisms, including antioxidant activity. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), ionization potential, and electron affinity. For phenolic compounds like this compound, a higher HOMO energy often correlates with stronger antioxidant potential, as it indicates a greater ease of donating an electron to neutralize free radicals.

Steric Descriptors: These relate to the three-dimensional arrangement of atoms in a molecule. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) are used to quantify the bulk and shape of the molecule and its substituents. The size and orientation of the propyl group in this compound can significantly influence its interaction with biological targets.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its size, shape, and degree of branching. They provide a simplified representation of the molecular structure and are often used in initial QSAR model development.

Based on SAR studies of related catechols and alkylphenols, several key structural features of this compound are predicted to be critical for its biological activity:

The Catechol Moiety: The two adjacent hydroxyl (-OH) groups on the benzene (B151609) ring are fundamental to the antioxidant activity of catechols. They can readily donate hydrogen atoms to scavenge free radicals, forming a stable ortho-quinone. The relative position of these hydroxyl groups is crucial; ortho- and para-dihydroxyphenols generally exhibit stronger antioxidant activity than meta-dihydroxyphenols.

The Propyl Group: The nature and position of the alkyl substituent on the benzene ring can modulate the activity of the catechol core. The electron-donating nature of the propyl group can influence the electronic properties of the aromatic ring and the hydroxyl groups, potentially enhancing antioxidant activity. Furthermore, the length and branching of the alkyl chain can affect the molecule's lipophilicity and its ability to interact with biological membranes and protein binding sites.

The following interactive data table illustrates a hypothetical SAR for analogs of this compound, focusing on predicted antioxidant activity based on structural modifications. The predicted activity is a qualitative assessment based on established SAR principles for phenolic compounds.

| Compound Name | Structure | Key Structural Modification | Predicted Relative Antioxidant Activity | Rationale |

| Catechol | Benzene-1,2-diol | Unsubstituted | Moderate | The basic catechol structure allows for effective radical scavenging. |

| 3-Methylbenzene-1,2-diol | 3-Methylcatechol (B131232) | Methyl group at position 3 | Moderate to High | The electron-donating methyl group can enhance the H-atom donating ability of the hydroxyl groups. |

| This compound | 3-Propylcatechol | Propyl group at position 3 | High | The longer alkyl chain further enhances electron-donating effects and increases lipophilicity, potentially improving interaction with lipid-based radicals. |

| 4-Propylbenzene-1,2-diol | 4-Propylcatechol | Propyl group at position 4 | High | Similar to the 3-propyl analog, the alkyl group in the para position is expected to enhance antioxidant activity. |

| 3-tert-Butylbenzene-1,2-diol | 3-tert-Butylcatechol | Bulky tert-butyl group at position 3 | Moderate | Steric hindrance from the bulky tert-butyl group might slightly impede the approach of free radicals to the hydroxyl groups, potentially reducing activity compared to a linear alkyl chain. |

| Benzene-1,3-diol | Resorcinol | meta-Hydroxyl groups | Low | The meta-position of the hydroxyl groups is less favorable for stabilizing the resulting radical after H-atom donation compared to the ortho (catechol) arrangement. |

Table 1. Hypothetical Structure-Activity Relationship of this compound and its Analogs. This table presents a qualitative prediction of the relative antioxidant activity of various phenolic compounds based on established SAR principles. The predictions are for illustrative purposes and would require experimental validation.

Reactivity Profiles and Reaction Mechanisms

Oxidation Chemistry and Radical Scavenging Mechanisms

The primary antioxidant activity of catechols stems from their ability to donate a hydrogen atom from one of their hydroxyl groups to a free radical, effectively neutralizing it. This process is favorable due to the relatively low O-H bond dissociation enthalpy (BDE) of the catechol group, which is significantly lower than that of phenol (B47542). rsc.orgrsc.org The stability of the resulting catecholic radical is enhanced by an intramolecular hydrogen bond and the delocalization of the unpaired electron across the aromatic ring. rsc.org

The principal mechanisms for radical scavenging by catechols are:

Hydrogen Atom Transfer (HAT): This is often the most favored pathway, where a hydrogen atom is directly transferred from a phenolic hydroxyl group to a radical species. nih.govplos.org This mechanism is particularly relevant in non-polar environments like lipid membranes. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): In this two-step mechanism, an electron is first transferred from the catechol to the radical, forming a cation radical. This is followed by the transfer of a proton to neutralize the species.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is more prevalent in polar, aqueous media. nih.govplos.org The catechol first deprotonates to form a phenoxide anion, which then donates an electron to the radical.

The catechol structure is effective at scavenging a variety of reactive oxygen species (ROS). frontiersin.org The oxidation of the catechol moiety ultimately leads to the formation of a more stable ortho-quinone (o-quinone). wikipedia.orgnih.govresearchgate.net This conversion is a two-electron oxidation process that can occur through direct reaction with radicals or via enzymatic catalysis. nih.gov

Table 1: Radical Scavenging Mechanisms and Targets of Catechol Derivatives

| Radical Species | Predominant Scavenging Mechanism | References |

| Peroxyl Radicals (ROO•) | Hydrogen Atom Transfer (HAT) | nih.gov |

| Hydroxyl Radicals (•OH) | HAT / SPLET (depending on medium) | nih.gov |

| Superoxide (B77818) Anion (O₂•⁻) | Complex, can involve redox cycling | frontiersin.org |

| DPPH• (stable radical) | HAT / SPLET | nih.govmdpi.com |

| ABTS•+ (radical cation) | Electron Transfer | mdpi.com |

Functionalization and Derivatization Reactions of the Catechol Moiety

The catechol moiety of 3-propylbenzene-1,2-diol is amenable to various functionalization and derivatization reactions, primarily involving the two hydroxyl groups. These reactions are standard for phenols and catechols and allow for the modification of the molecule's physical and chemical properties.

O-Alkylation: The hydroxyl groups can be converted to ether groups through reactions like the Williamson ether synthesis. brainly.inwikipedia.orgorganic-synthesis.com This involves deprotonating the phenol with a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. brainly.inwikipedia.orggordon.edumasterorganicchemistry.com This can be done selectively to produce mono-ethers (like guaiacol (B22219) derivatives) or di-ethers. researchgate.netmdpi.comresearchgate.net

O-Acylation: Ester derivatives can be formed by reacting the catechol with acylating agents such as acyl chlorides or anhydrides. ucalgary.calew.rosciencemadness.org This reaction, often performed in the presence of a base, converts the hydroxyl groups into ester functionalities, which can serve as protecting groups or modify the compound's biological activity. ucalgary.calibretexts.orgnih.gov

Reactions with Amines: Following oxidation to the corresponding o-quinone, the catechol moiety becomes a potent electrophile. oup.com It can readily react with nucleophiles, such as primary amines, through Michael-type addition or Schiff base formation to create crosslinked structures. nih.govresearchgate.net

Derivatization for Analysis: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the polar hydroxyl groups are often derivatized. nih.govresearchgate.netkoreascience.kr This can be achieved through reactions like silylation (e.g., with MSTFA) or acylation to increase volatility and thermal stability. researchgate.netkoreascience.kr

Enzyme-Mediated Biotransformation Pathways (In Vitro Biochemical Studies)

In biological systems, phenolic compounds like this compound undergo biotransformation, primarily in the liver, to facilitate their excretion. mdpi.com These metabolic pathways are catalyzed by a range of enzymes.

The key enzymatic reactions for catechols include:

Oxidation: Enzymes such as tyrosinase, peroxidase, or phenoloxidases can catalyze the oxidation of catechols to their corresponding reactive o-quinones. wikipedia.orgnih.govoup.com These quinones are electrophilic and can covalently bind to cellular macromolecules. oup.comnih.gov

O-Methylation: A major metabolic pathway for catechols is methylation, catalyzed by catechol-O-methyltransferase (COMT). wikipedia.orgtaylorandfrancis.comtaylorandfrancis.com This enzyme transfers a methyl group from the co-substrate S-adenosyl methionine (SAM) to one of the hydroxyl groups of the catechol ring, deactivating it. wikipedia.orgtaylorandfrancis.comdiff.org This process is crucial for the metabolism of catecholamine neurotransmitters and other catechol-containing compounds. taylorandfrancis.comnih.gov

Cytochrome P450 Enzyme Interactions (In Vitro)

The cytochrome P450 (CYP450) superfamily of enzymes is central to the phase I metabolism of a vast number of foreign compounds (xenobiotics) and endogenous molecules. mdpi.comditki.comyoutube.com These enzymes are primarily monooxygenases that introduce or expose functional groups on substrates, typically increasing their water solubility. mdpi.com

For catechol-containing molecules, CYP450 enzymes can be involved in their formation and subsequent metabolism. nih.gov While benzene (B151609) is metabolized by CYP2E1 to form phenol and then catechol, the catechol moiety itself can be a substrate for further oxidation. oup.com CYP450 isoforms such as CYP1A1, CYP1B1, and CYP3A4 are known to catalyze the oxidation of catechol estrogens to their respective semiquinones and quinones. nih.gov It is plausible that this compound would interact with similar CYP450 isoforms, leading to its oxidation to 3-propyl-ortho-benzoquinone. This metabolite could then undergo phase II conjugation reactions or interact with cellular nucleophiles. oup.commdpi.com

Table 2: General Enzymatic Pathways for Catechol Metabolism

| Enzyme Family | Reaction Type | Product Type | Biological Role | References |

| Cytochrome P450 (e.g., CYP1B1) | Oxidation | ortho-Quinones | Bioactivation / Detoxification | oup.comnih.gov |

| Catechol-O-methyltransferase (COMT) | O-Methylation | Methylated catechols (e.g., guaiacol derivatives) | Inactivation / Detoxification | wikipedia.orgtaylorandfrancis.comdiff.org |

| Tyrosinase / Phenoloxidase | Oxidation | ortho-Quinones | Melanin synthesis, Browning | wikipedia.orgnih.gov |

| Sulfotransferases (SULTs) | Sulfation | Sulfate conjugates | Detoxification / Excretion | |

| UDP-glucuronosyltransferases (UGTs) | Glucuronidation | Glucuronide conjugates | Detoxification / Excretion |

Reaction Kinetics and Thermodynamic Studies

The antioxidant efficacy of a phenolic compound is directly related to the thermodynamics of the hydrogen atom donation from its hydroxyl group. mdpi.com The key parameter is the O-H bond dissociation enthalpy (BDE). rsc.orgrsc.orgpan.olsztyn.pl For catechols, the BDE is significantly lower (by approximately 7-8 kcal/mol) than that of phenol, indicating a thermodynamically more favorable hydrogen donation. rsc.orgresearchgate.net This favorability is attributed to the electron-donating effect of the second hydroxyl group and, more importantly, the formation of a stabilizing intramolecular hydrogen bond in the resulting phenoxyl radical. rsc.org

The kinetics of radical scavenging are influenced by both the BDE and the reaction environment. nih.gov In non-polar solvents, where the HAT mechanism dominates, there is often a strong correlation between the reaction rate and the BDE. nih.gov In polar solvents, the SPLET mechanism becomes more significant, and thermodynamic parameters like proton affinity (PA) and electron transfer enthalpy (ETE) become better predictors of antioxidant activity. nih.govplos.org

Synthesis and Characterization of 3 Propylbenzene 1,2 Diol Derivatives and Analogues

Design Principles for Structural Modification

The structural modification of 3-propylbenzene-1,2-diol is guided by established principles of medicinal and materials chemistry, aiming to modulate its electronic properties, reactivity, and potential biological activity. The catechol moiety, with its two adjacent hydroxyl groups, is a primary site for modification, as these groups are critical to the molecule's redox activity and its ability to chelate metals.

The alkyl side chain also presents opportunities for modification. Variations in the length and branching of this chain can influence the molecule's lipophilicity, which in turn affects its solubility and interaction with biological membranes. The position of the propyl group at the 3-position of the benzene (B151609) ring also influences the steric and electronic environment of the hydroxyl groups, and shifting this group to other positions on the ring can lead to analogues with different properties.

Furthermore, the introduction of other functional groups onto the aromatic ring can significantly alter the molecule's characteristics. Electron-donating groups, such as methoxy (B1213986) or additional alkyl groups, can increase the electron density of the ring and enhance its antioxidant potential. Conversely, electron-withdrawing groups, like nitro or cyano groups, can decrease the electron density and modify the redox potential of the catechol unit. Computational methods, such as Density Functional Theory (DFT), are often employed to predict how these structural changes will impact the electronic properties and reactivity of the resulting derivatives.

Synthetic Routes to Novel Alkylcatechol Derivatives

The synthesis of novel alkylcatechol derivatives, including those of this compound, can be achieved through various organic chemistry methodologies. A common strategy involves the introduction of the alkyl chain onto a protected catechol precursor, followed by deprotection to yield the final product.

One established method for the synthesis of alkylcatechols is the Friedel-Crafts acylation of a protected catechol, such as 1,2-dimethoxybenzene, with an appropriate acyl halide or anhydride. The resulting ketone can then be reduced to the corresponding alkyl group via methods like the Wolff-Kishner or Clemmensen reduction. Subsequent demethylation of the methoxy groups, typically using a strong acid like hydrobromic acid, yields the desired alkylcatechol.

Another approach involves the direct alkylation of the catechol ring. However, this method can sometimes lead to a mixture of products due to the reactivity of the aromatic ring. To achieve better regioselectivity, ortho-lithiation of a protected catechol followed by reaction with an alkyl halide can be employed.

Biocatalytic methods also offer a green and efficient route to alkylcatechols. For instance, tyrosinase, an enzyme found in mushrooms, can catalyze the ortho-hydroxylation of 4-n-alkylphenols to produce 4-n-alkylcatechols. mdpi.com This enzymatic approach often proceeds under mild conditions and can exhibit high selectivity.

A synthetic route to a related compound, 5-propylbenzene-1,3-diol (B57704), involves the reflux of 1,3-dimethoxy-5-propylbenzene (B3052438) with a mixture of glacial acetic acid and hydrobromic acid. chemicalbook.com This demethylation strategy could potentially be adapted for the synthesis of this compound from a corresponding dimethoxy precursor.

The following table outlines a general synthetic approach for a 3-substituted catechol derivative:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Friedel-Crafts Acylation | 1,2-Dimethoxybenzene, Propanoyl chloride, AlCl₃ | 1-(2,3-Dimethoxyphenyl)propan-1-one |

| 2 | Wolff-Kishner Reduction | Hydrazine hydrate, KOH, heat | 1,2-Dimethoxy-3-propylbenzene |

| 3 | Demethylation | HBr, Acetic acid, heat | This compound |

Spectroscopic and Theoretical Confirmation of Derivative Structures

The structural elucidation of newly synthesized this compound derivatives is accomplished through a combination of spectroscopic techniques and theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the precise connectivity of atoms.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. For a this compound derivative, one would expect to see characteristic signals for the aromatic protons, the hydroxyl protons, and the protons of the propyl chain (triplet for the methyl group, sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the benzene ring).

¹³C NMR reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their hybridization and chemical environment (e.g., aromatic, aliphatic, or attached to an oxygen atom).

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for a this compound derivative would include:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

C-H stretching bands for the aromatic and aliphatic protons.

C=C stretching bands for the aromatic ring.

C-O stretching bands for the phenol (B47542) C-OH bond.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) confirms the molecular formula, while the fragmentation pattern can offer clues about the structure of the molecule. For this compound, a prominent fragment would likely correspond to the loss of a propyl group.

Theoretical Calculations , particularly DFT, are employed to complement experimental data. By calculating the optimized geometry of a proposed structure, theoretical NMR and IR spectra can be predicted. researchgate.net Comparison of these theoretical spectra with the experimental data can provide strong evidence for the confirmation of the synthesized structure. These computational methods can also provide insights into the electronic structure and properties of the molecule.

Comparative Reactivity and Electronic Studies of Analogues

The reactivity and electronic properties of this compound analogues are of significant interest for understanding their potential applications. The catechol moiety is redox-active and can undergo oxidation to form a semiquinone radical and subsequently an ortho-quinone. The ease of this oxidation is influenced by the electronic nature of the substituents on the aromatic ring.

Reactivity: The reactivity of alkylcatechol analogues is influenced by the position and nature of the alkyl group. The propyl group at the 3-position of this compound sterically hinders one of the hydroxyl groups, which can affect its reactivity compared to an analogue where the propyl group is at the 4-position. The length of the alkyl chain can also impact reactivity, with studies on 4-n-alkylphenols showing that the rate of enzymatic conversion to catechols decreases with increasing side chain length, partly due to increased hydrophobicity. mdpi.com

Electronic Studies: The electronic properties of catechol analogues can be investigated using electrochemical methods such as cyclic voltammetry. The oxidation potential of the catechol is a measure of its ability to donate electrons. Alkyl groups are generally considered to be weakly electron-donating, which can lower the oxidation potential of the catechol ring, making it more susceptible to oxidation compared to unsubstituted catechol.

Theoretical studies using DFT can provide a deeper understanding of the electronic structure. Calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

A comparative study of different alkylcatechol analogues would reveal trends in their reactivity and electronic properties. For example, comparing this compound with 4-propylbenzene-1,2-diol and other alkyl-substituted catechols would provide valuable structure-activity relationship data.

The following table summarizes key properties for a comparative analysis of alkylcatechol analogues:

| Compound | Position of Alkyl Group | Oxidation Potential (V) | HOMO Energy (eV) | LUMO Energy (eV) |

| Catechol | - | - | - | - |

| This compound | 3 | - | - | - |

| 4-Propylbenzene-1,2-diol | 4 | - | - | - |

| 3-tert-Butylbenzene-1,2-diol | 3 | - | - | - |

(Note: The values in the table are placeholders and would need to be determined experimentally or through theoretical calculations for a direct comparison.)

Biological Activity Studies: Mechanistic and Biochemical Perspectives in Vitro

Molecular Mechanisms of Antioxidant Action (In Vitro)

The antioxidant capacity of 3-Propylbenzene-1,2-diol is its most prominent feature, attributable to the catechol moiety. This activity is evaluated using various in vitro assays that reveal its mechanisms of action against reactive oxygen species (ROS). The principal mechanisms include Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Commonly used assays to determine this capacity are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, which is a key feature of catecholic antioxidants. The bond dissociation enthalpy (BDE) of the phenolic O-H bond is a critical factor in this process; a lower BDE facilitates easier hydrogen donation.

Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron to a radical species, followed by proton release. The stability of the resulting radical cation is crucial for this pathway. The antioxidant activity of phenolic compounds can proceed via SET, which is often followed by proton transfer (SET-PT).

In assays like the DPPH test, antioxidants reduce the stable DPPH radical to its non-radical form, a reaction that can be monitored spectrophotometrically by the disappearance of the radical's deep violet color. Catechols are known to be highly effective in this assay due to the relative ease with which they can donate a hydrogen atom or an electron. Similarly, in the ABTS assay, the antioxidant neutralizes the pre-formed ABTS radical cation. The effectiveness of a compound in these assays is often expressed as the IC50 value, which is the concentration required to scavenge 50% of the radicals.

| Assay | Mechanism | Measured Endpoint | Typical Result for Catechols |

|---|---|---|---|

| DPPH Radical Scavenging | Primarily HAT/SET | Decrease in absorbance at ~517 nm | Low IC50 value |

| ABTS Radical Scavenging | Primarily HAT/SET | Decrease in absorbance at ~734 nm | Low IC50 value |

Enzyme Inhibition Studies (e.g., Butyrylcholinesterase, Biphenyl-2,3-diol 1,2-dioxygenase)

The catechol structure is a known pharmacophore that can interact with the active sites of various enzymes. While specific inhibitory studies on this compound are limited, the activity of related catechol derivatives provides insight into its potential.

Butyrylcholinesterase (BChE): BChE is a target for inhibitors in the context of neurodegenerative diseases like Alzheimer's. Phenolic compounds and their derivatives have been investigated as BChE inhibitors. The binding of these inhibitors often involves interactions with aromatic residues within the enzyme's active site gorge. Although direct evidence for this compound is not available, its structural similarity to other phenolic inhibitors suggests a potential for interaction with BChE.

Biphenyl-2,3-diol 1,2-dioxygenase: This enzyme is an extradiol dioxygenase involved in the biodegradation of biphenyl (B1667301) compounds. It specifically acts on catecholic substrates, catalyzing the cleavage of the aromatic ring. Catechols that are not the enzyme's preferred substrate can act as inhibitors. For example, 3-chlorocatechol (B1204754) has been shown to be a potent inactivator of related dioxygenases. This occurs because catecholic compounds can bind to the active site Fe(II), and if they are poor substrates, they can block the enzyme or lead to mechanism-based inactivation. Given that the enzyme's function is to process catechols, this compound would be expected to act as a substrate or a competitive inhibitor.

| Enzyme | Family | Role of Catechol Moiety | Potential Interaction |

|---|---|---|---|

| Butyrylcholinesterase (BChE) | Hydrolase | Binding to active site | Inhibition |

| Biphenyl-2,3-diol 1,2-dioxygenase | Oxidoreductase | Substrate binding to Fe(II) center | Substrate or Competitive Inhibitor |

| Catechol-O-methyltransferase (COMT) | Transferase | Substrate for methylation | Competitive Inhibition |

Receptor Binding Affinity Studies (In Vitro / In Silico)

Information regarding specific receptor binding affinity studies for this compound is not prominently available in the scientific literature. In silico molecular docking is a computational technique used to predict the binding affinity and interaction of a ligand with a target protein or receptor. Such studies for this compound would be necessary to identify potential receptor targets and hypothesize its pharmacological effects. Without specific experimental or computational data, any discussion on receptor binding remains speculative.

Cell-Based Assays for Mechanistic Investigations (e.g., Oxidative Stress Mitigation in Specific Cell Lines)

To understand the biological relevance of its antioxidant activity, this compound can be evaluated in cell-based assays. These assays typically involve inducing oxidative stress in a specific cell line with an agent like hydrogen peroxide (H₂O₂) and then measuring the protective effect of the compound.

While studies specifically utilizing this compound are not widely reported, research on other catecholic compounds provides a strong precedent for its likely effects. For instance, catechins and other polyphenols have been shown to protect various cell lines, including neuronal cells (e.g., SH-SY5Y) and vascular smooth muscle cells (VSMCs), from H₂O₂-induced damage. The protective mechanisms often involve:

Reduction of Intracellular ROS: Directly scavenging reactive oxygen species within the cell.

Preservation of Cell Viability: Preventing cell death caused by overwhelming oxidative stress.

Maintenance of Mitochondrial Function: Protecting mitochondria from oxidative damage and preventing the collapse of the mitochondrial membrane potential.

Upregulation of Endogenous Antioxidant Enzymes: Increasing the expression or activity of cellular antioxidant systems, such as superoxide (B77818) dismutase (SOD) and catalase.

In a typical experiment, cells would be pre-treated with this compound before being exposed to H₂O₂. The compound's efficacy would be quantified by measuring markers of oxidative stress, such as malondialdehyde (MDA) levels, and cell viability using assays like the MTT assay.

Structure-Activity Relationship (SAR) in Biological Systems (Mechanistic Focus)

The structure-activity relationship (SAR) for this compound is centered on two key structural features: the catechol ring and the propyl substituent.

The Catechol Moiety (1,2-dihydroxybenzene): This is the primary pharmacophore responsible for the compound's antioxidant activity. The two adjacent hydroxyl groups are critical. They lower the O-H bond dissociation energy compared to a single phenolic hydroxyl group, making hydrogen atom donation more favorable. The ortho-positioning allows for the formation of a stable intramolecular hydrogen bond in the resulting phenoxyl radical, further enhancing its antioxidant capacity. This catechol structure is also essential for interacting with the active sites of enzymes like dioxygenases and transferases.

The Propyl Group at Position 3: The alkyl substituent on the aromatic ring modulates the compound's physicochemical properties, which in turn influences its biological activity.

Lipophilicity: The propyl group increases the lipophilicity (fat-solubility) of the molecule compared to unsubstituted catechol. This can affect its ability to cross cell membranes and its distribution within different cellular compartments. In multiphasic systems like emulsions, an optimal chain length of the alkyl substituent can lead to maximum antioxidant activity, a phenomenon known as the "cut-off effect".

Electronic Effects: As an alkyl group, the propyl substituent is weakly electron-donating. This electronic effect can influence the redox potential of the catechol ring and the BDE of the hydroxyl protons, potentially enhancing its radical scavenging ability compared to unsubstituted catechol.

Environmental Fate and Degradation Research

Biodegradation Pathways in Aqueous and Soil Environments

The environmental persistence of 3-Propylbenzene-1,2-diol is significantly influenced by microbial activity in both water and soil. Its biodegradation involves a series of enzymatic reactions that break down the aromatic structure, leading to less complex and often less toxic compounds.

Aerobic Degradation: Under aerobic conditions, microorganisms, particularly bacteria, play a crucial role in the degradation of this compound. Bacteria such as Pseudomonas species are known to metabolize related alkylbenzenes. For instance, Pseudomonas desmolytica and Pseudomonas convexa can oxidize n-propylbenzene to 3-n-propylcatechol (this compound) through the initial oxidation of the aromatic nucleus nih.gov. Once formed, the catechol ring is susceptible to cleavage by dioxygenase enzymes. This is a common strategy in the aerobic degradation of aromatic compounds researchgate.netresearchgate.net. The process typically involves ortho- or meta-cleavage of the catechol ring, which opens up the aromatic structure and leads to the formation of aliphatic intermediates that can then enter central metabolic pathways like the TCA cycle researchgate.netnih.gov.

Anaerobic Degradation: In the absence of oxygen, the microbial degradation of this compound proceeds through different biochemical pathways. Studies on the anaerobic metabolism of catechol by denitrifying bacteria like Thauera aromatica and sulfate-reducing bacteria such as Desulfobacterium sp. strain Cat2 provide insights into this process nih.govnih.gov. A common initial step is the carboxylation of the catechol ring to form protocatechuate nih.govnih.gov. This is followed by a series of reactions including conversion to a coenzyme A (CoA) thioester, reductive dehydroxylation, and eventual reduction of the aromatic ring nih.gov. This pathway effectively destabilizes the aromatic system, allowing for its subsequent breakdown. The anaerobic oxidation of catechol has been shown to be a CO2-dependent process nih.gov.

The stepwise degradation of this compound by microorganisms results in the formation of various intermediate metabolites. The identification of these metabolites is key to understanding the degradation pathways.

Based on studies of related compounds, the following metabolites can be expected:

Aerobic Pathway Metabolites: Following the initial oxidation of the propyl side chain or the aromatic ring of n-propylbenzene, metabolites such as beta-phenylpropionic acid and benzoic acid can be formed nih.gov. The subsequent ring fission of the 3-propylcatechol structure would lead to the formation of muconic acid derivatives and eventually smaller organic acids that can be utilized by the microorganisms nih.govresearchgate.net. A key ring fission product identified from n-propylbenzene degradation is 2-hydroxy-6-oxononanoic acid nih.gov.

Anaerobic Pathway Metabolites: In anaerobic pathways, the initial transformation of the catechol structure leads to metabolites such as catechylphosphate and protocatechuate (3,4-dihydroxybenzoate) nih.gov. Further metabolism can produce 3-hydroxybenzoyl-CoA, which is then subject to ring reduction nih.govnih.gov.

The table below summarizes the key microbial metabolites identified in the degradation of compounds structurally related to this compound.

| Degradation Condition | Precursor Compound | Key Metabolites Identified |

| Aerobic | n-Propylbenzene | 3-n-Propylcatechol, beta-Phenylpropionic acid, Benzoic acid, 2-Hydroxy-6-oxononanoic acid nih.gov |

| Anaerobic | Catechol | Catechylphosphate, Protocatechuate, 3-Hydroxybenzoyl-CoA nih.govnih.gov |

Abiotic Degradation Mechanisms

Abiotic processes, driven by physical and chemical factors in the environment, also contribute to the transformation of this compound.

In the atmosphere, this compound can undergo photodegradation, particularly through reactions with photochemically generated oxidants. As a substituted catechol, it is reactive towards atmospheric oxidants like ozone (O₃), hydroxyl radicals (HO•), and nitrate (B79036) radicals (NO₃) nih.govuky.edu. These reactions are particularly efficient at the air-water interface of atmospheric aerosols nih.govuky.edu.

The oxidation process can proceed through two main pathways:

Functionalization: This involves the addition of more hydroxyl groups to the aromatic ring, leading to the formation of polyphenols and hydroxylated quinones uky.eduuky.edu.

Fragmentation: This pathway involves the oxidative cleavage of the aromatic ring, which results in the formation of smaller, polyfunctional carboxylic acids such as substituted cis,cis-muconic acids, glyoxylic acid, and oxalic acid researchgate.netuky.eduuky.edu.

The reaction with nitrate radicals (NO₃), especially during nighttime, can lead to the formation of nitrocatechol compounds, which are significant components of atmospheric brown carbon nih.gov.

The stability of this compound in aquatic environments is influenced by factors such as pH, temperature, and the presence of oxidizing agents. The diol functionality makes the aromatic ring electron-rich and thus susceptible to oxidation.

In sunlit surface waters, indirect photolysis through reactions with photochemically produced reactive species like hydroxyl radicals can be a significant transformation pathway. The oxidation at the air-water interface can lead to the formation of various carboxylic acids, quinones, and polyphenols, altering the chemical composition of the water body uky.edu. The formation of these products indicates that this compound is chemically unstable under oxidative aquatic conditions.

Environmental Distribution and Modeling (Theoretical/Laboratory-based)

Predicting the environmental distribution of this compound is essential for assessing its potential impact. This is often achieved through theoretical models, such as fugacity models, which estimate the partitioning of a chemical between different environmental compartments (air, water, soil, sediment) researchgate.net.

The distribution of a chemical is governed by its physical-chemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (LogP). For this compound, its hydroxyl groups increase its water solubility compared to its parent compound, n-propylbenzene, which would affect its partitioning behavior.

Level III fugacity models, for example, can simulate the fate of a chemical emitted into a specific compartment and predict its distribution and residence time in the environment researchgate.net. The results of such models would indicate that while some portion of this compound might be found in the atmosphere due to volatilization, its moderate water solubility would likely lead to its presence in water and soil compartments. Understanding its biodegradation and photodegradation pathways is crucial for accurately modeling its persistence and transport in the environment researchgate.netnih.gov.

The table below presents some of the key properties of this compound that are relevant for environmental distribution modeling.

| Property | Value | Implication for Environmental Distribution |

| Molecular Formula | C₉H₁₂O₂ | Basic information for all modeling chemscene.com |

| Molecular Weight | 152.19 g/mol | Influences diffusion and transport rates chemscene.com |

| LogP | 2.05 | Indicates a moderate potential for bioaccumulation in organisms and partitioning to organic matter in soil and sediment. |

| Water Solubility | Moderately Soluble (inferred from structure) | Suggests it can be transported in aquatic systems. |

| TPSA (Topological Polar Surface Area) | 40.46 Ų | Indicates moderate polarity, influencing its interaction with environmental matrices. |

Analytical Method Development for Research Applications

Chromatographic Techniques for Separation and Quantification

The analysis of 3-Propylbenzene-1,2-diol in research applications relies on robust chromatographic techniques that offer high resolution and sensitivity. Gas chromatography and high-performance liquid chromatography are the primary methods employed for its separation and quantification.

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of this compound. wikipedia.org This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.org

Due to the polar nature and relatively low volatility of the two hydroxyl groups, derivatization of this compound is a critical step prior to GC-MS analysis. libretexts.orgnih.govijern.com Silylation is the most common derivatization technique, where the active hydrogens of the hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. libretexts.orgijern.com This process increases the volatility and thermal stability of the compound, making it suitable for GC analysis. libretexts.orgnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) are frequently used for this purpose. ijern.comresearchgate.net

The derivatized sample is then injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is typically achieved on a nonpolar or medium-polar stationary phase, such as a 5% phenylmethylpolysiloxane column. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

Following separation in the GC column, the eluted compounds enter the mass spectrometer. The molecules are ionized, commonly by electron impact (EI), which causes them to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a "fingerprint" for identification. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only specific fragment ions characteristic of the derivatized this compound.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Typical Setting |

|---|---|

| GC System | TRACE 1310 Gas Chromatograph or equivalent |

| Column | 5% Phenylmethylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector | Splitless or Split (e.g., 10:1 ratio) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., TSQ Duo) or equivalent |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (e.g., Refractive Index Detector)

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of this compound. It is particularly useful for samples that are thermally unstable or not easily derivatized.

Reversed-phase HPLC (RP-HPLC) is the most common mode for separating catechols and related phenolic compounds. In this setup, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. amazonaws.com To ensure good peak shape and prevent the ionization of the phenolic hydroxyl groups, the mobile phase is often acidified with a small amount of an acid like phosphoric acid or formic acid. sielc.com

A Refractive Index Detector (RID) can be used for the detection of this compound. The principle of RID is based on the measurement of the difference in the refractive index between the mobile phase and the eluent containing the analyte. nih.gov A key advantage of the RID is its universal nature, as it can detect any analyte that has a refractive index different from the mobile phase. nih.gov However, the RID has some significant limitations. It is less sensitive compared to other detectors like UV-Vis or mass spectrometry. Furthermore, it is highly sensitive to changes in temperature and pressure, and it is not compatible with gradient elution methods, which are often necessary for separating complex mixtures. nih.gov Therefore, isocratic elution, where the mobile phase composition remains constant throughout the run, is required when using an RID.

Table 2: Representative HPLC-RID Parameters for the Analysis of this compound

| Parameter | Typical Setting |

|---|---|

| HPLC System | Standard HPLC system with isocratic pump |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Refractive Index Detector (RID) |

| Injection Volume | 20 µL |

| Run Time | 15 minutes (Isocratic) |

Sample Preparation Strategies for Research Matrices

The preparation of samples is a crucial step in the analytical workflow to ensure accurate and reproducible results. The choice of sample preparation technique depends on the complexity of the matrix and the concentration of this compound. Common strategies include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov

For relatively clean sample matrices, a simple LLE can be employed. This involves extracting the analyte from an aqueous sample into an immiscible organic solvent. Solvents like ethyl acetate (B1210297) or diethyl ether are often used for the extraction of phenolic compounds. The efficiency of the extraction can be influenced by the pH of the aqueous phase.

For more complex matrices, such as biological fluids or environmental samples, SPE is a preferred method for cleanup and concentration. nih.gov SPE cartridges with different sorbents can be used. For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18) or a normal-phase sorbent (e.g., silica) could be suitable, depending on the sample solvent. The general steps for SPE involve:

Conditioning: The sorbent is conditioned with a solvent to activate it.

Loading: The sample is passed through the cartridge, and the analyte is retained on the sorbent.

Washing: The cartridge is washed with a solvent to remove interfering compounds.

Elution: The analyte of interest is eluted from the sorbent with a small volume of a strong solvent.

The eluted sample can then be concentrated and, if necessary, derivatized before chromatographic analysis.

Method Validation Parameters for Research Use

For research applications, it is essential to validate the analytical method to ensure that it is fit for its intended purpose. Key validation parameters include sensitivity, reproducibility, and linearity.

Sensitivity: This is typically assessed by determining the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Reproducibility: This parameter evaluates the precision of the method. It is usually expressed as the relative standard deviation (RSD) of replicate measurements. Reproducibility can be assessed at two levels:

Intra-day precision (repeatability): The precision of the method over a short period of time by the same analyst using the same equipment.

Inter-day precision (intermediate precision): The variation in the results obtained on different days, by different analysts, or with different equipment.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed by plotting the instrument response versus the concentration of a series of standards. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.

Table 3: Representative Method Validation Data for the Analysis of this compound

| Parameter | GC-MS (Illustrative Values) | HPLC-RID (Illustrative Values) |

|---|---|---|

| Linear Range | 0.1 - 50 µg/mL | 10 - 1000 µg/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.990 |

| Limit of Detection (LOD) | 0.05 µg/mL | 5 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL | 15 µg/mL |

| Intra-day Precision (RSD, %) | < 5% | < 5% |

| Inter-day Precision (RSD, %) | < 10% | < 10% |

| Recovery (%) | 90 - 110% | 85 - 115% |

Potential Applications in Advanced Materials Science and Chemical Engineering

Role as a Building Block in Polymer Chemistry

Currently, there is a notable absence of specific published research detailing the use of 3-Propylbenzene-1,2-diol as a monomer for polymerization. However, the inherent reactivity of the catechol moiety, characterized by its two hydroxyl groups, presents a theoretical foundation for its use as a building block in polymer chemistry.

The diol functionality of this compound makes it a suitable candidate for step-growth polymerization, particularly in the synthesis of polyesters and polyurethanes through reactions with dicarboxylic acids or diisocyanates, respectively. The presence of the propyl group on the benzene (B151609) ring would likely impart increased hydrophobicity and solubility in organic solvents to the resulting polymers, potentially influencing their thermal and mechanical properties.

The broader class of catechol-containing polymers has attracted considerable attention for their adhesive properties, inspired by the adhesive proteins of marine mussels. rsc.orgrsc.orgorientjchem.org These polymers often exhibit strong adhesion to a variety of surfaces. While not specifically documented for the 3-propyl isomer, it is plausible that its incorporation into polymer backbones could yield materials with tailored adhesive characteristics. Research on other functionalized catechols has demonstrated their successful integration into polymer structures, suggesting a similar potential for this compound. rsc.orgresearchgate.netacs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Appearance | Solid |

| Storage Temperature | 2-8°C |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Data sourced from available chemical supplier information. chemscene.com

Application in Catalyst Design and Ligand Synthesis

In the realm of catalyst design, specific applications for this compound have not been extensively reported. Nevertheless, the catechol framework is a well-established bidentate chelating ligand, capable of forming stable complexes with a wide range of metal ions. This inherent coordinating ability suggests that this compound could serve as a valuable precursor for the synthesis of novel ligands and their corresponding metal complexes for catalytic applications.

The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of a metal-based catalyst. The electron-donating nature of the hydroxyl groups in the catechol unit, combined with the steric bulk of the propyl substituent in this compound, could be strategically utilized to fine-tune the properties of a catalytic metal center. For instance, related bisphenolate ligands have been successfully employed in supporting highly active and selective catalysts for ring-opening polymerization. nih.gov The development of porous organic ligands (POLs) for heterogeneous catalysis also opens up possibilities for incorporating catechol-based units like this compound into robust and recyclable catalytic systems. rsc.org

Integration into Sensor Technologies and Supramolecular Chemistry

While direct research on the integration of this compound into sensor technologies is scarce, the electrochemical activity of the catechol group provides a strong rationale for its potential in this area. Catechol and its derivatives can undergo reversible oxidation to form quinones, a property that can be harnessed for the development of electrochemical sensors. nih.govmdpi.comglobethesis.com A sensor functionalized with this compound could potentially detect analytes through perturbations in its electrochemical response. The propyl group might also enhance its interaction with specific hydrophobic analytes. The functionalization of sensor surfaces with catechol-containing molecules is a recognized strategy for improving sensor performance. mdpi.com

In the field of supramolecular chemistry, the catechol moiety offers possibilities for forming ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking. rsc.orgnih.gov These interactions are the basis of self-assembly processes that lead to the formation of complex and functional supramolecular architectures. rsc.org The propyl group could influence the packing and stability of such assemblies, potentially leading to new materials with interesting properties. The ability of catechol-functionalized polymers to participate in host-guest chemistry further underscores the potential of this compound in the design of responsive and dynamic supramolecular systems. rsc.orgnih.gov

Table 2: Computational Chemistry Data for this compound

| Descriptor | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 40.46 Ų |

| LogP | 2.0503 |

Data sourced from computational models. chemscene.com

常见问题

Q. What are the recommended methods for synthesizing 3-Propylbenzene-1,2-diol in laboratory settings?

Synthesis typically involves alkylation of benzene-1,2-diol (catechol) with a propyl group donor, such as propyl bromide, under controlled conditions. For example, similar diols like 3-Propoxypropane-1,2-diol are synthesized via nucleophilic substitution or Friedel-Crafts alkylation, optimized with catalysts like Lewis acids (e.g., AlCl₃) . Purification often employs column chromatography or recrystallization to isolate the product from unreacted starting materials.

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR : H NMR identifies hydroxyl (-OH) protons (δ 5.0–6.0 ppm) and propyl chain signals (δ 0.9–1.6 ppm for -CH, δ 1.2–1.8 ppm for -CH-). C NMR distinguishes aromatic carbons (δ 115–150 ppm) and aliphatic carbons (δ 10–40 ppm).

- THz Spectroscopy : Unique absorption peaks in the 0.5–3 THz range differentiate positional isomers (e.g., benzene-1,2-diol vs. 1,3-diol) by intermolecular vibrational modes, as demonstrated in studies of benzenediol isomers .

Q. What safety precautions are critical when handling this compound?

Benzene-1,2-diol derivatives are classified as potential genotoxins (e.g., "Muta 2" by ECHA) due to in vivo DNA-reactive metabolites. Researchers should:

- Use personal protective equipment (PPE: gloves, lab coat, goggles).

- Conduct toxicity assessments (e.g., Ames test for mutagenicity) .

- Adhere to exposure limits below the Threshold of Toxicological Concern (TTC) for DNA-reactive compounds (0.0025 μg/kg/day) .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound be resolved?

Discrepancies in reactivity (e.g., oxidation rates or regioselectivity) may arise from variations in experimental conditions (pH, solvent, temperature). To address this:

Q. What role does THz spectroscopy play in distinguishing this compound from its isomers?

THz spectra (0.5–3 THz) reflect intermolecular vibrations influenced by hydroxyl group positioning. For example:

- Benzene-1,2-diol shows distinct peaks at 1.2 and 2.4 THz due to hydrogen-bonding networks.

- Isomers like benzene-1,3-diol exhibit shifted peaks (e.g., 1.5 THz), enabling unambiguous identification .

Q. What methodologies assess the genotoxic potential of this compound derivatives?

- In vitro assays : Ames test (bacterial reverse mutation), micronucleus test (chromosomal damage in mammalian cells).

- In vivo studies : Rodent micronucleus assay or Comet assay (DNA strand breaks in liver/kidney tissues). EFSA guidelines recommend tiered testing, prioritizing metabolites (e.g., oxalic acid derivatives) linked to renal toxicity .

Methodological Considerations

-

Data Tables :

Technique Key Parameters Application Example THz Spectroscopy 0.5–3 THz range, 4 cm resolution Isomer differentiation Ames Test S9 metabolic activation, TA98 strain Mutagenicity screening -

Experimental Design :

For oxidation studies, use micellar catalysis (e.g., 1,10-phenanthroline) to enhance reaction rates and monitor intermediates via UV-Vis spectroscopy (λ = 350–450 nm for Cr(VI) complexes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。